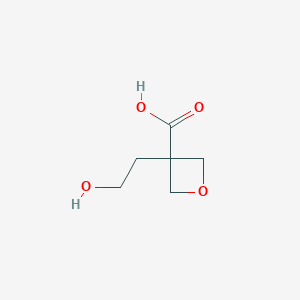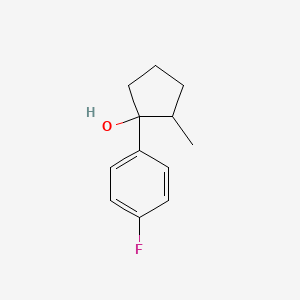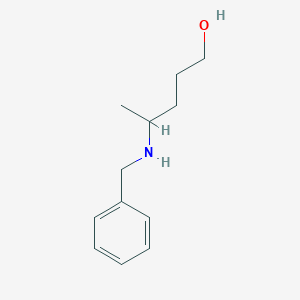
N-(2-ethylhexyl)thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)thian-4-amine: is a chemical compound with the molecular formula C13H27NS and a molecular weight of 229.43 g/mol . It is characterized by the presence of a thian-4-amine core substituted with a 2-ethylhexyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)thian-4-amine typically involves the reaction of thian-4-amine with 2-ethylhexyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylhexyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thian-4-amine derivatives.
Scientific Research Applications
N-(2-ethylhexyl)thian-4-amine is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-ethylhexyl)thian-4-amine: shares structural similarities with other thian-4-amine derivatives and alkyl-substituted amines.
Thian-4-amine: The parent compound without the 2-ethylhexyl substitution.
N-alkylthian-4-amines: Compounds with different alkyl groups substituted at the nitrogen atom.
Uniqueness: this compound is unique due to its specific 2-ethylhexyl substitution, which imparts distinct chemical and physical properties compared to other thian-4-amine derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H27NS |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
N-(2-ethylhexyl)thian-4-amine |
InChI |
InChI=1S/C13H27NS/c1-3-5-6-12(4-2)11-14-13-7-9-15-10-8-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
RBDBDLWXDNIHKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B13254541.png)


![2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13254554.png)






![1-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B13254601.png)


